Tizoxanide-d4
Description
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-7-4-2-1-3-6(7)9(15)12-10-11-5-8(18-10)13(16)17/h1-5,14H,(H,11,12,15)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTZUTSGGSRHQF-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tizoxanide-d4: A Technical Overview for Researchers
An In-depth Guide to the Chemical Structure, Properties, and Applications of the Deuterated Metabolite of Nitazoxanide
This technical guide provides a comprehensive overview of Tizoxanide-d4, the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum anti-infective agent Nitazoxanide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and applications in research, particularly as an internal standard in quantitative analysis.
Core Chemical and Physical Properties
This compound is a stable isotope-labeled version of Tizoxanide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Tizoxanide in various biological matrices.
| Property | Value |
| Formal Name | 2-hydroxy-N-(5-nitro-2-thiazolyl)-benzamide-3,4,5,6-d4[1] |
| Synonyms | TIZ-d4, Desacetylnitazoxanide-d4, NSC 697856-d4[2][3] |
| CAS Number | 1246817-56-0[1][2][4] |
| Molecular Formula | C₁₀H₃D₄N₃O₄S[1][2][3] |
| Molecular Weight | 269.27 g/mol [2][3] |
| Physical State | Neat solid[2] |
| Solubility | Soluble in DMSO and Methanol[1] |
| Storage Temperature | +4°C[2] |
| Purity | >95% (HPLC)[2] |
Mechanism of Action of the Active Moiety (Tizoxanide)
This compound is chemically and biologically equivalent to Tizoxanide in terms of its mechanism of action. Tizoxanide is the active form of Nitazoxanide, which is rapidly hydrolyzed in the body after oral administration[5][6]. Its broad-spectrum activity encompasses parasites, bacteria, and viruses through multiple mechanisms.
Antiparasitic Activity: The primary mechanism against anaerobic parasites, such as Giardia lamblia and Cryptosporidium parvum, is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This enzyme is critical for the parasite's anaerobic energy metabolism, and its inhibition leads to energy depletion and cell death[5].
Antiviral Activity: The antiviral mechanism is less defined but is thought to be multi-faceted. One proposed mechanism is the inhibition of viral protein glycosylation, a crucial step for the proper folding and function of viral proteins, thereby impairing viral replication and assembly[5]. Another suggested mechanism involves the modulation of cellular energy metabolism. Tizoxanide has been shown to decrease cellular ATP levels in a dose-dependent manner without affecting cell viability, which may interfere with the energy-demanding process of viral replication[7].
Immunomodulatory Effects: Tizoxanide can also modulate the host's immune response by influencing the production of cytokines and chemokines, which may help mitigate the inflammatory response associated with certain infections[5].
Metabolic activation of Nitazoxanide and mechanism of action of Tizoxanide.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard for the quantification of Tizoxanide in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1]. This is crucial for pharmacokinetic and metabolic studies of Nitazoxanide.
Quantification of Tizoxanide using LC-MS/MS
A robust LC-MS/MS analytical method is essential for accurately quantifying Tizoxanide in various matrices like human and mouse plasma, as well as cell culture media (e.g., DMEM)[8].
Protocol Outline:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Tizoxanide and this compound (as the internal standard - IS) at a concentration of 1 mg/mL in acetonitrile (ACN)[8].
-
From these stocks, prepare working solutions for calibration curves and quality controls by serial dilution.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the biological sample (e.g., plasma), add 150 µL of ACN containing the this compound internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using multiple reaction monitoring (MRM)[8].
-
Monitor the specific precursor-to-product ion transitions for both Tizoxanide and this compound.
-
Optimize compound-specific parameters (declustering potential, collision energy) and source-specific parameters (curtain gas, ionization voltage, temperature, nebulizer gas)[8].
-
-
-
Data Analysis:
-
Quantify Tizoxanide by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of Tizoxanide in the unknown samples by interpolation from the calibration curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 6. Tizoxanide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Tizoxanide-d4 in Antiparasitic Mechanism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitazoxanide (NTZ) is a broad-spectrum anti-infective agent belonging to the thiazolide class of drugs.[1][2] It is effective against a wide range of protozoa, helminths, anaerobic bacteria, and even some viruses.[3][4] Following oral administration, Nitazoxanide is rapidly hydrolyzed to its active metabolite, Tizoxanide (TIZ), which is responsible for the drug's therapeutic effects.[2][3][5] Tizoxanide-d4, a deuterated isotopologue of Tizoxanide, serves as an indispensable tool in the research and development of this antiparasitic agent. Its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of Tizoxanide in various biological matrices, a critical step in pharmacokinetic and metabolic studies.[6] This guide provides an in-depth overview of Tizoxanide's mechanism of action and the pivotal role of this compound in its study.
Core Antiparasitic Mechanism of Action: PFOR Inhibition
The primary mechanism by which Tizoxanide exerts its broad-spectrum activity against anaerobic parasites and bacteria is through the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme.[1][3][5][7] This enzyme is central to the anaerobic energy metabolism of these organisms.[7]
PFOR catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA, a critical step in generating ATP.[8][9] This reaction is essential for cellular energy supply in amitochondriate eukaryotes like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8] Tizoxanide acts as a noncompetitive inhibitor of the PFOR enzyme.[8][10][11] By disrupting this key metabolic pathway, Tizoxanide effectively depletes the parasite's energy source, leading to cell death.[5] This specific targeting of an anaerobic-dependent enzyme contributes to its selective toxicity against these pathogens.
The Critical Role of this compound in Research
This compound is a synthetic version of Tizoxanide where four hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution makes this compound chemically identical to Tizoxanide but gives it a distinct, higher molecular weight. This property is invaluable for bioanalytical assays.
Internal Standard for Quantification: In drug development, accurately measuring the concentration of an active metabolite like Tizoxanide in plasma, urine, or tissue is fundamental to understanding its pharmacokinetics (absorption, distribution, metabolism, and excretion). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.[6]
This compound is used as an ideal internal standard (IS) in these assays.[6] A known quantity of TIZ-d4 is added to every biological sample before processing. Because it behaves identically to the endogenous TIZ during extraction, chromatography, and ionization, any sample loss or variability in instrument response affects both compounds equally. The mass spectrometer can differentiate between TIZ and TIZ-d4 based on their mass difference. By measuring the ratio of the TIZ signal to the TIZ-d4 signal, researchers can calculate the concentration of Tizoxanide with extremely high accuracy and precision, correcting for any experimental variations.[6]
Metabolic Stability Studies: The replacement of hydrogen with deuterium can sometimes strengthen the chemical bond, a phenomenon known as the "kinetic isotope effect." This can make the molecule more resistant to metabolic breakdown by certain enzymes.[12] While this compound's primary role is as an analytical standard, it can also be used in comparative in vitro metabolic stability assays (e.g., using liver microsomes) to investigate the specific sites of metabolic attack on the Tizoxanide molecule.
Data Presentation: Inhibition and Efficacy
Quantitative data is crucial for evaluating the potency of an antiparasitic agent. The following tables summarize key inhibitory values for Nitazoxanide/Tizoxanide against various pathogens.
Table 1: PFOR Inhibition Constants (Ki) for Nitazoxanide
| Organism | Inhibition Constant (Ki) | Type of Inhibition | Reference |
|---|---|---|---|
| Trichomonas vaginalis | 2 to 10 µM | Noncompetitive | [8][10][11] |
| Entamoeba histolytica | 2 to 10 µM | Noncompetitive | [8][10][11] |
| Giardia intestinalis | 2 to 10 µM | Noncompetitive | [8][10][11] |
| Clostridium difficile | 2 to 10 µM | Noncompetitive | [8][10][11] |
| Helicobacter pylori | 2 to 10 µM | Noncompetitive | [8][10][11] |
| H. pylori (partially purified) | 4.5 ± 1.2 µM | Noncompetitive |[8] |
Table 2: In Vitro Efficacy (IC50) of Nitazoxanide Analogs against Giardia lamblia
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Nitazoxanide (NTZ) | 1.0 µM (approx.) | [13] |
| Metronidazole (MTZ) | 2.5 µM (approx.) | [13] |
| Analog FLP-2 | < 0.5 µM | [13] |
| Analog FLP-6 | < 0.5 µM | [13] |
| Analog FLP-8 | < 0.5 µM | [13] |
| Analog CNZ-7 | 5.2 µM | [13] |
| Analog CNZ-8 | 11.1 µM |[13] |
Experimental Protocols
Detailed and reproducible protocols are the foundation of scientific research. Below are methodologies derived from published literature for key experiments involving Tizoxanide and its deuterated analog.
Protocol 4.1: Quantification of Tizoxanide in Plasma via LC-MS/MS
This protocol is adapted from methodologies used for bioanalytical validation.[6]
-
Preparation of Standards: Prepare calibration standards by spiking drug-free plasma with known concentrations of Tizoxanide (e.g., 15.6 ng/mL to 1000 ng/mL). Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of this compound internal standard (IS) solution (concentration determined during method development).
-
Vortex briefly.
-
Add 200 µL of acetonitrile (ACN) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 10 µL onto a C18 analytical column (e.g., Kinetex C18, 2.1x100mm).[6]
-
Perform chromatographic separation using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect Tizoxanide and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.
-
-
Data Analysis:
-
Calculate the peak area ratio of Tizoxanide to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Tizoxanide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 4.2: Conceptual PFOR Enzyme Inhibition Assay
This protocol outlines the general steps to measure the inhibition of PFOR activity, based on the enzyme's known function.[8]
-
Enzyme Source: Prepare a cell-free extract from a PFOR-expressing organism (e.g., Giardia lamblia trophozoites) or use a purified recombinant PFOR enzyme.
-
Reaction Mixture: In an anaerobic environment (e.g., an anaerobic chamber or using sealed cuvettes), prepare a reaction buffer containing coenzyme A, thiamine pyrophosphate (TPP), and a suitable electron acceptor such as benzyl viologen or a native ferredoxin.
-
Inhibitor Preparation: Prepare stock solutions of Tizoxanide in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme source to the reaction mixture.
-
Add varying concentrations of Tizoxanide (or vehicle control).
-
Initiate the reaction by adding the substrate, pyruvate.
-
Monitor the reaction progress spectrophotometrically by measuring the reduction of the electron acceptor (e.g., for benzyl viologen, a change in absorbance).
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Plot the velocities against the Tizoxanide concentration to determine the IC50.
-
Perform kinetic studies with varying substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., using Lineweaver-Burk or Dixon plots).
-
Conclusion
Tizoxanide's mechanism of action, primarily the inhibition of the PFOR enzyme, makes it a potent agent against a variety of anaerobic pathogens.[5][7][8] The study and clinical development of this drug are critically dependent on robust bioanalytical methods. This compound serves as the cornerstone for these methods, enabling researchers to perform the accurate pharmacokinetic and metabolic analyses required for drug evaluation.[6] This guide highlights the interplay between understanding a drug's fundamental mechanism and possessing the precise tools required to study its behavior in biological systems, both of which are essential for advancing antiparasitic drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 3. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of nitazoxanide as a repurposed drug in the treatment and management of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 6. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Stability and Optimal Storage of Tizoxanide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability profile and recommended storage conditions for Tizoxanide-d4. Given the limited direct stability data for the deuterated form, this document synthesizes information from studies on its non-deuterated analog, Tizoxanide, and its parent drug, Nitazoxanide. This information is intended to guide researchers in handling and storing this compound to ensure its integrity for experimental use.
Introduction to this compound
This compound is the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in various biological matrices by mass spectrometry. Understanding its stability is critical for ensuring the accuracy and reproducibility of such assays. While specific stability studies on this compound are not extensively published, the stability of the core tizoxanide molecule can be inferred from studies on Nitazoxanide.
Recommended Storage Conditions
Based on information from various suppliers, the following storage conditions are recommended to maintain the integrity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | +4°C or refrigeration.[1][2] | To minimize thermal degradation over long-term storage. |
| Container | Tightly closed vial. | To prevent exposure to moisture and atmospheric contaminants. |
| Light Exposure | Protection from light is advisable. | Although not explicitly stated for this compound, photostability is a common concern for complex organic molecules. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage if possible. | To prevent oxidative degradation. |
| Form | Solid (neat) form is generally more stable than solutions. | Solvents can promote hydrolysis and other degradation pathways. |
For shipping, this compound is generally considered stable at room temperature for short durations.
Potential Degradation Pathways
Forced degradation studies on Nitazoxanide provide significant insights into the potential degradation pathways of Tizoxanide. The primary degradation product of Nitazoxanide is Tizoxanide itself, formed through deacetylation.[3][4][5] Further degradation of the Tizoxanide core can occur under stress conditions.
Key Degradation Pathways:
-
Hydrolysis: The amide linkage in Tizoxanide can be susceptible to hydrolysis under strongly acidic or alkaline conditions. Studies on Nitazoxanide have shown that alkaline conditions, in particular, can lead to the cleavage of the amide bond, resulting in the formation of 5-nitro-1,3-thiazol-2-amine and salicylic acid.[6]
-
Oxidation: While specific oxidative degradation products of Tizoxanide are not detailed in the available literature, oxidative stress is a common degradation pathway for many pharmaceuticals.
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the molecule. Photodegradation of Nitazoxanide has been observed to result in the formation of Tizoxanide.[6]
The following diagram illustrates the primary degradation pathway from Nitazoxanide to Tizoxanide and the subsequent potential hydrolytic degradation of Tizoxanide.
Caption: Degradation pathway from Nitazoxanide to Tizoxanide and its subsequent degradation.
Experimental Protocol for a Stability Study
A robust stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the method of choice. The following outlines a general protocol for a forced degradation study.
4.1. Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
4.2. Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2), HPLC-grade solvents (e.g., acetonitrile, methanol, water), and appropriate buffers.
-
Instrumentation: HPLC or UHPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Detection: UV at an appropriate wavelength and MS in a suitable ionization mode (e.g., negative ESI).[7]
-
4.3. Forced Degradation Conditions
The following table summarizes typical stress conditions for forced degradation studies as per ICH guidelines.
Table 2: Example Forced Degradation Conditions
| Stress Condition | Example Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add 3% H2O2. Store at room temperature for a defined period, protected from light. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 80°C) for a defined period. |
| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines. |
4.4. Sample Analysis and Data Interpretation
-
Analyze the stressed samples at appropriate time points using the developed LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Quantify the remaining this compound and identify any degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
The method should be validated to ensure it is stability-indicating, meaning it can separate the parent drug from its degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A typical experimental workflow for a forced degradation study of this compound.
Summary and Conclusion
References
- 1. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
Tizoxanide-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental applications, and relevant biological pathways associated with Tizoxanide-d4. This compound is the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1][2] Its primary application in a research setting is as an internal standard for the accurate quantification of Tizoxanide in various biological matrices using mass spectrometry-based methods.[1]
Material Safety and Physical Data
A thorough understanding of the material's properties and safety precautions is paramount for its proper handling and use in a laboratory setting. The following tables summarize the key physical, chemical, and safety data for this compound, compiled from various supplier Material Safety Data Sheets (MSDS).
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1246817-56-0 | [1][3] |
| Molecular Formula | C₁₀H₃D₄N₃O₄S | [1][3] |
| Molecular Weight | 269.27 g/mol | [3][4] |
| Appearance | Brown Solid | [5] |
| Purity | ≥99% deuterated forms (d₁-d₄); >95% (HPLC) | [1][3] |
| Solubility | Soluble in DMSO and Methanol | [1] |
| Melting Point | >200°C (decomposition) | [6] |
| Storage Temperature | -20°C or 2-8°C (Refrigerator) | [1][5] |
| Stability | ≥ 4 years (at -20°C) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[8]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| H315: Causes skin irritation | Skin irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Experimental Protocols: Quantification of Tizoxanide using this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of Tizoxanide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, while having a distinct mass. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard similarly, allowing for accurate and precise quantification.
The following is a representative protocol synthesized from established methodologies for the quantification of Tizoxanide in biological matrices such as plasma.[9][10][11]
Materials and Reagents
-
Tizoxanide analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer
Sample Preparation (Protein Precipitation)
-
Spiking the Internal Standard: To 100 µL of the plasma sample in a microcentrifuge tube, add a specific amount (e.g., 10 µL of a 1 µg/mL solution) of this compound in methanol.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate Tizoxanide from matrix components. For example, starting with 95% A, ramping to 95% B over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Tizoxanide and this compound.
-
Tizoxanide: e.g., m/z 264 -> 108
-
This compound: e.g., m/z 268 -> 112
-
-
Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.
-
Data Analysis
The concentration of Tizoxanide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tizoxanide/Tizoxanide-d4). This ratio is then compared to a calibration curve generated using known concentrations of Tizoxanide with a constant amount of this compound.
Biological Signaling Pathways
Tizoxanide, the active metabolite of Nitazoxanide, exerts its therapeutic effects through various mechanisms of action, primarily targeting energy metabolism in anaerobic parasites and modulating host antiviral responses.
Antiparasitic Mechanism of Action
The primary antiparasitic action of Tizoxanide is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[1][7][12] This enzyme is crucial for anaerobic energy metabolism in many protozoa and anaerobic bacteria.[12][13] By inhibiting PFOR, Tizoxanide disrupts the electron transfer reaction essential for the parasite's energy production, leading to metabolic disruption and cell death.[1][7]
Antiviral Signaling Pathways
The antiviral activity of Tizoxanide is multifaceted and involves the modulation of host cell signaling pathways. One key mechanism is the enhancement of the host's innate immune response.[1] Tizoxanide has been shown to amplify the activation of the RIG-I-like receptor (RLR) pathway, which is responsible for detecting viral RNA in the cytoplasm.[4][6] This leads to an increased production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1][4]
Another proposed antiviral mechanism is the interference with viral protein maturation.[1] Specifically, Tizoxanide can block the post-translational modification of viral glycoproteins, such as the hemagglutinin of the influenza virus, which is essential for proper viral assembly and release.[5][14]
References
- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Antiparasitic Drug Nitazoxanide Inhibits the Pyruvate Oxidoreductases of Helicobacter pylori, Selected Anaerobic Bacteria and Parasites, and Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitazoxanide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Throughput Quantification of Tizoxanide in Human Plasma using Tizoxanide-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of tizoxanide, the active metabolite of nitazoxanide, in human plasma. Tizoxanide-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation extraction procedure followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring reliable tizoxanide quantification.
Introduction
Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Accurate measurement of tizoxanide concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable data.[2][3] This document provides a detailed protocol for the quantification of tizoxanide in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Tizoxanide (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of tizoxanide and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components. A starting condition of 95% A, holding for 0.5 minutes, followed by a linear gradient to 95% B over 2.5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration is a good starting point.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tizoxanide: Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (Specific masses to be determined by direct infusion of the reference standard)
-
This compound: Precursor Ion (Q1) m/z -> Product Ion (Q3) m/z (Specific masses to be determined by direct infusion of the internal standard)
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 50 psi
-
Collision Gas: 6 psi
-
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, and precision. A linear calibration curve was obtained over the concentration range of 15.6 ng/mL to 1000 ng/mL for tizoxanide in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the tables below.
Table 1: Intra-Day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Standard Deviation | Accuracy (%) | Precision (%CV) |
| 50 | 51.1 | 2.1 | 102.2 | 4.1 |
| 250 | 258.8 | 9.8 | 103.5 | 3.8 |
| 750 | 794.3 | 25.4 | 105.9 | 3.2 |
Table 2: Inter-Day Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=15, 3 days) | Standard Deviation | Accuracy (%) | Precision (%CV) |
| 50 | 52.7 | 2.8 | 105.4 | 5.3 |
| 250 | 263.5 | 11.9 | 105.4 | 4.5 |
| 750 | 788.3 | 30.0 | 105.1 | 3.8 |
The accuracy was found to be within 102.2% to 113.5%, and the precision was within 100.1% to 105.4%.[4] These results demonstrate that the method is accurate, precise, and reliable for the quantification of tizoxanide in human plasma.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of tizoxanide using this compound as an internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Quantification of Tizoxanide in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nitazoxanide is a broad-spectrum antiparasitic and antiviral drug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1] Tizoxanide is the primary circulating and pharmacologically active species, making its accurate quantification in human plasma essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3] This application note provides a detailed protocol for the sensitive and selective quantification of tizoxanide in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals.
Principle
This method employs protein precipitation for the extraction of tizoxanide and an internal standard (IS) from human plasma. The separated analytes are then quantified using a UPLC-MS/MS system in negative electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
Materials and Reagents
-
Tizoxanide reference standard (≥98% purity)
-
Niclosamide (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Ultrapure water
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 5500 or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes and tips
-
Vortex mixer
-
Autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Stock Solution Preparation
-
Tizoxanide Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide reference standard and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of niclosamide and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the tizoxanide stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
QC Working Solutions: Prepare separate dilutions from the tizoxanide stock solution for high, medium, and low QC samples.
Sample Preparation
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of human plasma to the appropriate tubes.
-
Spike 5 µL of the appropriate tizoxanide working standard or QC working solution into the plasma. For blank samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 10 µL of the internal standard working solution (e.g., 10 µg/mL niclosamide in methanol) to all tubes except the blank.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to autosampler vials.
-
Inject 2-5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 15°C |
| Gradient | 40% B to 95% B over 2.5 min, hold for 1 min, return to initial |
Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| SRM Transitions | Tizoxanide: m/z 264 → 217 |
| Niclosamide (IS): m/z 325 → 171 | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[4][5]
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Weighting |
| Tizoxanide | 0.1 - 10 | ≥ 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Medium | 3.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High | 8.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 85 - 115% | 85 - 115% | 85 - 115% |
| High | 85 - 115% | 85 - 115% | 85 - 115% |
Table 4: Stability
| Stability Condition | Duration | Temperature | % Change from Nominal |
| Freeze-Thaw (3 cycles) | 3 cycles | -70°C | ≤ 15% |
| Short-term (bench-top) | 8 hours | Room Temp. | ≤ 15% |
| Long-term | 30 days | -70°C | ≤ 15% |
| Post-preparative (in autosampler) | 24 hours | 15°C | ≤ 15% |
Visualizations
Caption: Experimental workflow for Tizoxanide quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and selective protocol for the quantification of tizoxanide in human plasma. The validation results demonstrate that the method is accurate, precise, and suitable for supporting clinical and preclinical pharmacokinetic studies of nitazoxanide.
References
Application Note: High-Throughput Pharmacokinetic Analysis of Nitazoxanide using Tizoxanide-d4 as an Internal Standard by LC-MS/MS
Introduction
Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral agent.[1][2][3] Following oral administration, Nitazoxanide is rapidly and completely hydrolyzed by plasma esterases into its active metabolite, Tizoxanide (desacetyl-nitazoxanide).[4][5][6][7][8] In fact, the parent drug is typically not detected in plasma.[6][9][10] Tizoxanide is the primary circulating and pharmacologically active species.[7] It undergoes further metabolism, primarily through glucuronidation, to form Tizoxanide glucuronide.[4][5][6] Accurate quantification of Tizoxanide is therefore essential for pharmacokinetic (PK) and bioequivalence (BE) studies of Nitazoxanide.
This application note describes a robust and sensitive LC-MS/MS method for the determination of Tizoxanide in plasma, utilizing its stable isotope-labeled (deuterated) analogue, Tizoxanide-d4, as the internal standard (IS). The use of a deuterated internal standard is a best practice in bioanalytical method development, as it co-elutes with the analyte and closely mimics its behavior during sample extraction and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[11][12][13][14]
Pharmacokinetic Profile of Nitazoxanide
The pharmacokinetic properties of Nitazoxanide are defined by its active metabolite, Tizoxanide. After oral administration, peak plasma concentrations of Tizoxanide are typically observed within 1 to 4 hours.[8][10] The bioavailability of Tizoxanide is significantly enhanced when Nitazoxanide is administered with food. Studies have shown that with a high-fat meal, the Area Under the Curve (AUC) can increase by nearly two-fold and the maximum concentration (Cmax) by almost 50%.[6][9][10] Tizoxanide is highly bound to plasma proteins (>99%).[6][7] Elimination occurs through both urine and feces, with approximately one-third of the dose excreted in the urine and two-thirds in the feces.[5][6]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Tizoxanide from literature. These values can vary based on dosage, formulation (tablet vs. suspension), and fed vs. fasting conditions.
Table 1: Pharmacokinetic Parameters of Tizoxanide in Adults (Single 500 mg Dose)
| Parameter | Fed State | Fasting State | Reference |
| Cmax (µg/mL) | ~6.79 | Lower than fed | [15] |
| Tmax (hours) | ~2.4 | Delayed vs. Fed | [9][15] |
| AUC (µg·h/mL) | Increased ~2-fold | Lower than fed | [6] |
| Half-life (hours) | Slightly longer | Shorter than fed | [9] |
Note: Values are approximate and compiled from multiple sources for illustrative purposes.
Table 2: Bioanalytical Method Parameters
| Parameter | Value | Reference |
| Analytical Method | UPLC-MS/MS | |
| Internal Standard | This compound (recommended) | [11][12] |
| Linearity Range | 0.1 - 10 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | [9] |
| Extraction Method | Protein Precipitation or LLE | [15][16] |
Experimental Protocols
1. Protocol for Sample Collection and Handling
This protocol outlines the procedure for collecting and processing plasma samples for pharmacokinetic analysis following the oral administration of Nitazoxanide.
Materials:
-
Evacuated blood collection tubes containing heparin anticoagulant.
-
Clinical centrifuge.
-
Cryogenic vials for plasma storage.
-
-20°C or -80°C freezer.
Procedure:
-
Collect whole blood samples by venipuncture at predetermined time points (e.g., 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, and 12 hours post-dose).[9]
-
Immediately after collection, gently invert the heparinized tubes 8-10 times to ensure proper anticoagulation.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.[9]
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.
-
Transfer the plasma into clearly labeled cryogenic vials.
-
Store the plasma samples frozen at -20°C or lower until analysis.[9]
2. Protocol for Plasma Sample Preparation (Protein Precipitation)
This protocol describes the extraction of Tizoxanide and the internal standard from plasma samples using protein precipitation, a common and efficient method.[15]
Materials:
-
Frozen human plasma samples.
-
Tizoxanide analytical standard.
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol).
-
Acetonitrile (ACN), HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
-
Autosampler vials.
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Tizoxanide standard into blank plasma.
-
Thaw plasma samples (study samples, blanks, standards, and QCs) at room temperature.
-
Pipette 100 µL of each plasma sample into a labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution to each tube (except for blank samples used to check for interference).
-
Vortex briefly (5-10 seconds).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system for analysis.
3. Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Tizoxanide and this compound. Instrument parameters should be optimized for the specific equipment used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor > Product):
-
Tizoxanide: m/z 264.0 > 218.0
-
This compound: m/z 268.0 > 222.0
-
-
Note: Specific ion transitions should be optimized by infusing pure standards. The parent ion for Tizoxanide [M-H]⁻ is ~264.0. The d4 label adds 4 Da.
Data Analysis:
-
Integrate the peak areas for both the Tizoxanide and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Tizoxanide in the study samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform non-compartmental analysis on the resulting concentration-time data to calculate PK parameters (Cmax, Tmax, AUC, etc.).[9]
Visualizations
Caption: Metabolic pathway of Nitazoxanide in the body.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Logic of using a deuterated internal standard.
References
- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 2. Nitazoxanide: general aspects, release systems and potential for repositioning the molecule | Research, Society and Development [rsdjournal.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Tizoxanide - Wikipedia [en.wikipedia.org]
- 5. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Activity of Nitazoxanide and Tizoxanide against Mycobacterium tuberculosis in vitro and in whole blood culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. jhphs.org [jhphs.org]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Tizoxanide Analysis in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the sample preparation and subsequent analysis of Tizoxanide, the active metabolite of Nitazoxanide, in cell culture media. The methodologies outlined are crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, efficacy testing of Nitazoxanide, and other in vitro research applications.
Introduction
Tizoxanide is the primary active metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide.[1] Following administration, Nitazoxanide is rapidly hydrolyzed to Tizoxanide, which exerts the therapeutic effects.[1] In cell culture-based research, accurate quantification of Tizoxanide is essential to understand its mechanisms of action, determine effective concentrations, and assess its impact on cellular processes.
This application note details three common sample preparation techniques for the extraction of Tizoxanide from cell culture media: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the required level of sample cleanup, sensitivity, and available laboratory equipment.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) coupled with UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques for the quantification of Tizoxanide in biological matrices.[2][3] The sample preparation protocols provided herein are compatible with both analytical platforms.
Sample Preparation Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from the cell culture media, which can interfere with the analytical column and ionization source. Acetonitrile is a commonly used solvent for this purpose.[4][5]
Experimental Protocol:
-
Collect 100 µL of the cell culture supernatant into a clean microcentrifuge tube.
-
Add 500 µL of cold acetonitrile (containing an appropriate internal standard, if used) to the sample.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 3500 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase for HPLC analysis.[6]
Experimental Workflow for Protein Precipitation:
Caption: Workflow for Tizoxanide extraction using protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquids. This technique can provide a cleaner extract than protein precipitation.
Experimental Protocol:
-
To 500 µL of cell culture supernatant, add a suitable internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to facilitate the transfer of Tizoxanide into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away.[7]
Experimental Protocol:
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the cell culture supernatant (pre-treated as necessary, e.g., by dilution) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Tizoxanide from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Tizoxanide in biological matrices using LC-MS/MS following protein precipitation.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 15.6 - 1000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Matrix | Accuracy (%) | Precision (%RSD) | Reference |
| DMEM with varying FBS | 100.1 - 105.4 | Not Specified | [2] |
| Human Plasma | 102.2 - 113.5 | Not Specified | [2] |
Table 3: Recovery Rates
| Matrix | Mean Recovery (%) | ± SD | Reference |
| DMEM with 50% FBS | 45.2 | 3.84 | [4] |
| DMEM with 25% FBS | 48.1 | 4.72 | [4] |
| DMEM with 10% FBS | 50.1 | 0.63 | [4] |
| DMEM with 2% FBS | 42.8 | 4.50 | [4] |
| Human Plasma | 51.8 | 9.50 | [4] |
Tizoxanide's Proposed Antiviral Signaling Pathway
Tizoxanide has been shown to exert its antiviral effects by modulating host cell signaling pathways. One of the proposed mechanisms involves the activation of the cellular antiviral response through the induction of Interferon-Stimulated Genes (ISGs), such as Interferon Regulatory Factor 1 (IRF-1), independently of the classical JAK-STAT pathway.
Signaling Pathway Diagram:
References
- 1. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 5. Pre-clinical evaluation of antiviral activity of nitazoxanide against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: UPLC-MS/MS Method for the Quantification of Tizoxanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug nitazoxanide, is the primary entity responsible for its therapeutic effects.[1] Following oral administration, nitazoxanide is rapidly hydrolyzed to tizoxanide, which then undergoes glucuronidation before excretion.[1][2] Accurate quantification of tizoxanide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
This document provides a detailed application note and protocol for the development and validation of a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of tizoxanide in biological samples.
Physicochemical Properties of Tizoxanide
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇N₃O₄S | [3][4] |
| Molecular Weight | 265.25 g/mol | [1][3] |
| CAS Number | 173903-47-4 | [3][4] |
| Appearance | White to beige powder/crystalline solid | [4] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. Insoluble in water. | [4][5] |
UPLC-MS/MS Method Parameters
This section outlines the optimized chromatographic and mass spectrometric conditions for the analysis of tizoxanide.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Mass Spectrometric Conditions
| Parameter | Recommended Conditions |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Tizoxanide | 264.0 | 218.0 | 30 | 15 |
| Niclosamide (IS) | 325.0 | 170.0 | 40 | 25 |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of tizoxanide and dissolve in 10 mL of DMSO.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Spiking into Matrix: Spike the working standard solutions into the blank biological matrix (e.g., human plasma) to achieve the desired calibration curve concentrations.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner from a separate weighing of the reference standard.
Sample Preparation from Biological Matrix (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Niclosamide at 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for Tizoxanide quantification.
Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL in human plasma[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[6] |
Table 4: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 0.3 | < 15% | < 15% | ± 15% |
| Medium | 4.0 | < 15% | < 15% | ± 15% |
| High | 8.0 | < 15% | < 15% | ± 15% |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Within acceptable limits (85-115%) |
Signaling Pathway and Logical Relationships
The analytical method is designed to differentiate between free tizoxanide and its major metabolite, tizoxanide-glucuronide. In some instances, in-source collision-induced dissociation can cause the glucuronide conjugate to revert to free tizoxanide, potentially inflating its measured concentration.[6][7] The chromatographic method must be able to separate these two species to ensure accurate quantification.
Caption: Metabolic pathway of Nitazoxanide to Tizoxanide.
Conclusion
The UPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of tizoxanide in biological matrices. The simple protein precipitation extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method well-suited for supporting pharmacokinetic and other studies in drug development. Proper validation is essential to ensure the reliability of the data generated.
References
- 1. Tizoxanide - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. Tizoxanide | C10H7N3O4S | CID 394397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Overcoming matrix effects in Tizoxanide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in Tizoxanide LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of Tizoxanide, with a focus on mitigating matrix effects.
Issue 1: Poor sensitivity or inconsistent signal for Tizoxanide.
-
Question: My Tizoxanide signal is low or varies significantly between injections, especially when analyzing plasma or serum samples. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3] Endogenous components in biological matrices, such as phospholipids, can co-elute with Tizoxanide and interfere with its ionization in the mass spectrometer source, leading to a suppressed signal.[1]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4]
-
Protein Precipitation (PPT): While a quick method, it may not sufficiently remove phospholipids.[4] If you are using PPT, consider optimizing the solvent and its ratio. A simple acetonitrile-induced protein precipitation has been used for Tizoxanide analysis.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[1] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the sample pH to ensure Tizoxanide is in a non-ionized state for efficient extraction.[1]
-
Solid-Phase Extraction (SPE): SPE offers more selectivity in isolating Tizoxanide from matrix components.[1] Method development will be required to find the optimal sorbent and elution conditions.
-
Phospholipid Depletion Plates: Consider using specialized plates like HybridSPE-Phospholipid, which specifically target and remove phospholipids from the sample, often resulting in a significant increase in analyte response.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to separate Tizoxanide from the region where phospholipids typically elute.
-
Ensure your method has sufficient chromatographic resolution between Tizoxanide and any co-eluting matrix components.[7]
-
-
Use a Suitable Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard for Tizoxanide is the best choice to compensate for matrix effects, as it will be affected in the same way as the analyte.[8]
-
If a SIL-IS is unavailable, use a structural analog that elutes close to Tizoxanide. For Tizoxanide analysis, compounds like niclosamide, glipizide, and linagliptin have been successfully used as internal standards.[5][6][9][10]
-
-
Issue 2: Poor reproducibility of results.
-
Question: I am observing poor precision and accuracy in my Tizoxanide quantification. What could be the reason?
-
Answer: Poor reproducibility is often a consequence of variable matrix effects between different samples or batches.[2][4] The composition of the biological matrix can vary, leading to inconsistent ion suppression or enhancement.[7]
Troubleshooting Steps:
-
Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is robust and performed consistently for all samples, standards, and quality controls. Inconsistent extraction recovery can lead to poor reproducibility.
-
Assess Matrix Effects from Different Lots: It is crucial to evaluate the matrix effect in multiple sources (e.g., plasma from at least six different individuals) to ensure the method is not susceptible to lot-to-lot variability.[9]
-
Review Internal Standard Performance: The internal standard is key to correcting for variability. Ensure the IS response is stable across the analytical run. A well-behaving internal standard should co-elute with the analyte to experience and correct for the same matrix effects.
-
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS/MS analysis?
Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[7][8] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantification.[2][3] In bioanalysis, common culprits include salts, proteins, and especially phospholipids from plasma or serum.[1][7]
How can I assess the presence of matrix effects in my Tizoxanide assay?
The matrix effect can be qualitatively and quantitatively assessed:[7]
-
Qualitative Assessment (Post-Column Infusion): A solution of Tizoxanide is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the Tizoxanide signal as the matrix components elute indicates ion suppression.
-
Quantitative Assessment (Post-Extraction Spike): The response of Tizoxanide spiked into a pre-extracted blank matrix is compared to the response of Tizoxanide in a neat solvent. The ratio of these responses gives a quantitative measure of the matrix effect.
Which sample preparation technique is best for Tizoxanide in plasma?
The choice of sample preparation depends on the required sensitivity and throughput.
-
Protein Precipitation (PPT): This is the fastest method and has been successfully used for Tizoxanide analysis.[5][6] It is suitable for high-throughput screening but may be more susceptible to matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT and can significantly reduce matrix effects.[1][9]
-
Solid-Phase Extraction (SPE): This technique generally yields the cleanest extracts and is very effective at minimizing matrix effects, though it requires more method development.[1]
For a robust method with minimal matrix effects, LLE or SPE are generally preferred over PPT.
What are the key parameters for a Tizoxanide LC-MS/MS method?
Based on published methods, here are some typical parameters:
| Parameter | Example Values |
| Analyte | Tizoxanide (active metabolite of Nitazoxanide)[11] |
| Internal Standard | Niclosamide[12], Glipizide[5][6], Linagliptin[9][10] |
| Sample Preparation | Protein precipitation with acetonitrile[5][6], Liquid-liquid extraction[9] |
| Chromatography | C18 column[5][6][9] with a mobile phase of acetonitrile and ammonium formate or formic acid in water[5][6][9] |
| MS/MS Transitions | Tizoxanide: m/z 264 → 217[5][6] |
| Linearity Range | 1.0 - 500.0 ng/mL[5], 15.6 - 1000 ng/mL[13], 0.1 - 10 µg/mL[11] |
How can I visualize my experimental workflow?
Using a flowchart can help in understanding and standardizing your analytical process. Below is an example workflow for Tizoxanide analysis using protein precipitation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Determination of Nitazoxanide in Biological Matrices by LC-MS/MS Technique: Method Development and Validation | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 11. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Tizoxanide-d4 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Tizoxanide-d4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A low signal intensity for this compound can stem from several factors throughout the analytical process, from sample preparation to instrument settings. Common causes include:
-
Suboptimal Ionization: this compound may not be ionizing efficiently under the current source conditions. This could be due to an inappropriate ionization mode (positive vs. negative), incorrect source parameters (e.g., capillary voltage, gas flows, temperature), or an unsuitable mobile phase composition.
-
Ion Suppression: Co-eluting matrix components from your sample can interfere with the ionization of this compound, leading to a suppressed signal.
-
Fragmentation Issues: The collision energy used for fragmentation in MS/MS analysis may not be optimal for this compound, resulting in poor fragmentation efficiency and low product ion intensity. Deuterium isotope effects can influence fragmentation pathways, sometimes requiring different collision energies compared to the non-deuterated analog.
-
Sample Preparation Problems: Inefficient extraction of this compound from the sample matrix can lead to low concentrations being introduced into the LC-MS system.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to overall poor sensitivity for all analytes, including your internal standard.
Q2: Should I use positive or negative ionization mode for this compound analysis?
Published methods for the analysis of Tizoxanide and its deuterated internal standard have successfully utilized negative ion mode electrospray ionization (ESI).[1] This is likely due to the presence of the acidic phenolic hydroxyl group on the Tizoxanide molecule, which can be readily deprotonated to form a negative ion. It is recommended to start with negative ESI and optimize the source parameters accordingly.
Q3: How does the deuterium labeling in this compound affect its mass spectrometry signal?
The presence of deuterium atoms can have several effects on the mass spectrometric signal of this compound:
-
Mass Shift: The most obvious effect is the increase in mass-to-charge ratio (m/z) compared to the unlabeled Tizoxanide. This allows for the differentiation of the internal standard from the analyte.
-
Chromatographic Shift: In some cases, deuterated compounds may elute slightly earlier or later than their non-deuterated counterparts in liquid chromatography. This is known as the chromatographic isotope effect and is usually minor but should be monitored.
-
Fragmentation Differences: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can influence the fragmentation pathways and the relative abundance of product ions in MS/MS analysis. It may be necessary to optimize the collision energy specifically for this compound to achieve the desired fragment ion intensity.
Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?
Based on available data, a common multiple reaction monitoring (MRM) transition for this compound in negative ion mode is:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 267.9 | 221.0 |
Source: Neary, M. et al. (2021)[1]
This transition corresponds to the deprotonated molecule [M-H]⁻ as the precursor ion and a specific fragment ion generated through collision-induced dissociation.
Troubleshooting Guides
Guide 1: Troubleshooting Low this compound Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for your this compound internal standard.
Step 1: Verify Instrument Performance
Before troubleshooting your specific analyte, ensure the LC-MS system is performing optimally.
-
Action: Infuse a known standard compound with good ionization efficiency to check the instrument's sensitivity.
-
Expected Outcome: The standard should yield a strong and stable signal. If not, the issue may be with the instrument itself (e.g., dirty source, detector issue).
Step 2: Optimize Ion Source Parameters
Inefficient ionization is a primary cause of low signal.
-
Action: Systematically optimize the following parameters in negative ESI mode by infusing a solution of this compound directly into the mass spectrometer:
-
Capillary Voltage
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
Drying Gas Temperature
-
-
Expected Outcome: A significant increase in the precursor ion signal intensity.
Step 3: Optimize MS/MS Collision Energy
Suboptimal fragmentation will lead to a weak product ion signal.
-
Action: While infusing this compound, perform a collision energy ramp to determine the optimal energy that produces the highest intensity for the desired product ion (m/z 221.0).
-
Expected Outcome: A well-defined peak in the collision energy profile, indicating the optimal setting.
Step 4: Evaluate Mobile Phase Composition
The mobile phase can greatly influence ionization efficiency.
-
Action:
-
Ensure the mobile phase pH is appropriate for negative ion mode (typically slightly basic or neutral to facilitate deprotonation).
-
Consider the effect of organic solvent composition. A higher percentage of organic solvent can sometimes improve ESI efficiency.
-
Evaluate different mobile phase additives (e.g., ammonium acetate, ammonium formate) that can enhance ionization.
-
-
Expected Outcome: Improved signal intensity and peak shape.
Step 5: Investigate Matrix Effects
Ion suppression from the sample matrix can significantly reduce signal.
-
Action: Perform a post-column infusion experiment. Continuously infuse a solution of this compound into the LC flow after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Expected Outcome: If ion suppression is observed, modify the chromatographic method to separate this compound from the interfering components or improve the sample clean-up procedure.
Experimental Protocols
Protocol 1: Method Development for this compound Signal Optimization
This protocol outlines the steps for developing and optimizing an LC-MS/MS method for this compound.
1. This compound Stock and Working Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of mobile phase A and mobile phase B.
2. Direct Infusion and MS Parameter Optimization
-
Set up a direct infusion of the this compound working solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Operate the mass spectrometer in negative ESI mode.
-
Optimize the following source parameters to maximize the signal of the this compound precursor ion (m/z 267.9):
-
Capillary Voltage
-
Nebulizer Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Perform a product ion scan to identify the major fragment ions of this compound.
-
Select the most intense and specific product ion (e.g., m/z 221.0) for the MRM transition.
-
Optimize the collision energy for the selected MRM transition (267.9 -> 221.0) to achieve maximum product ion intensity.
3. LC Method Development
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: Develop a gradient elution program that provides good retention and peak shape for this compound.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
4. Method Validation
-
Once the method is optimized, perform a validation to assess its linearity, accuracy, precision, and sensitivity according to relevant guidelines.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal Intensity
References
Issues with Tizoxanide-d4 purity and isotopic enrichment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tizoxanide-d4. It addresses common issues related to purity and isotopic enrichment to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of Tizoxanide. Tizoxanide is the active metabolite of the antiparasitic drug Nitazoxanide[1][2]. This compound is primarily used as an internal standard in quantitative bioanalysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the accurate measurement of Tizoxanide in biological matrices[1][3].
Q2: What are the common sources of impurities in this compound?
Impurities in this compound can arise from the synthetic process or degradation. Common impurities may include residual starting materials, byproducts from the synthesis of the unlabeled Tizoxanide, or degradation products. It is also crucial to consider the presence of unlabeled Tizoxanide as a potential impurity that can affect the accuracy of quantitative analyses.
Q3: What is the expected isotopic enrichment for this compound?
Commercially available this compound typically has a high isotopic enrichment, often ≥99% deuterated forms (d1-d4)[1]. However, it is essential to verify the isotopic purity upon receipt and periodically, as back-exchange of deuterium with hydrogen from protic solvents can occur[4].
Q4: How should this compound be stored to maintain its purity and isotopic stability?
This compound should be stored under the conditions recommended by the supplier, which is typically at +4°C[5]. It should be protected from moisture and light. To prevent isotopic contamination, especially with deuterated compounds, it is advisable to handle solvents under an inert atmosphere, such as dry nitrogen or argon[6].
Troubleshooting Guide
Purity Issues
Q: My this compound stock shows an unexpected peak in the HPLC chromatogram. What could be the cause?
A: An unexpected peak could be due to several factors:
-
Contamination: The vial, solvent, or analytical instrument may be contaminated.
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Impurity from Synthesis: The peak could represent an impurity from the manufacturing process. A list of potential impurities related to Nitazoxanide and Tizoxanide can be found from various suppliers[7][].
To troubleshoot, you can:
-
Analyze a solvent blank to rule out solvent contamination.
-
Review the storage conditions and handling procedures.
-
Compare the chromatogram with the certificate of analysis provided by the supplier.
-
If possible, use a different lot of this compound to see if the peak persists.
Q: I suspect my this compound has degraded. How can I confirm this?
A: Degradation can be confirmed by comparing a current analytical result (e.g., HPLC or LC-MS) with the initial analysis from the certificate of analysis or a previously obtained result from a fresh sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation. Mass spectrometry can be used to identify the degradation products by analyzing their mass-to-charge ratio (m/z)[9].
Isotopic Enrichment Issues
Q: The mass spectrometry results show a lower than expected isotopic enrichment for my this compound. What are the possible reasons?
A: A lower than expected isotopic enrichment can be due to:
-
Isotopic Exchange: The deuterium atoms on the this compound molecule may have exchanged with hydrogen atoms from the solvent or matrix, a known issue with some deuterated standards[4]. This is more likely to occur with deuterium on heteroatoms or activated carbon atoms.
-
Presence of Unlabeled Analyte: The this compound may contain a significant amount of the unlabeled Tizoxanide as an impurity.
-
In-source Fragmentation: Loss of deuterium can sometimes occur under certain mass spectrometry conditions[4].
To address this, consider using aprotic solvents where possible and optimizing the mass spectrometer settings to minimize fragmentation.
Q: I am observing peak splitting or a shoulder on the this compound peak in my LC-MS/MS analysis. What could be the problem?
A: This can be caused by the "deuterium isotope effect," where the deuterated compound has slightly different chromatographic properties than the unlabeled compound, causing them to separate on the HPLC column[4]. If your this compound contains some unlabeled Tizoxanide, you may see a partially resolved peak. To mitigate this, you may need to adjust your chromatographic method, such as changing the gradient or the mobile phase composition.
Q: My deuterated internal standard (this compound) is not co-eluting with the unlabeled Tizoxanide. Why is this happening and how can I address it?
A: The deuterium isotope effect can alter the lipophilicity of the molecule, leading to a shift in retention time on a reversed-phase column compared to the unlabeled analyte[4]. While a small shift may be acceptable, significant separation can compromise the ability of the internal standard to compensate for matrix effects. You can try to adjust the chromatographic conditions (e.g., gradient, temperature, mobile phase) to minimize the separation.
Experimental Issues
Q: I am seeing significant matrix effects in my LC-MS/MS analysis despite using this compound as an internal standard. What should I investigate?
A: While stable isotope-labeled internal standards are excellent for compensating for matrix effects, they are not always a perfect solution[10]. Investigate the following:
-
Chromatographic Co-elution: Ensure that Tizoxanide and this compound are co-eluting as closely as possible. If they separate, they may experience different matrix effects.
-
Extraction Recovery: Differences in extraction recovery between the analyte and the internal standard can occur. Evaluate the extraction efficiency for both compounds.
-
Ion Suppression/Enhancement: The matrix may be suppressing or enhancing the ionization of your analyte and internal standard to different extents, especially if they do not co-elute perfectly[11]. Modifying the sample preparation method to better remove matrix components may be necessary.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or DMSO[1][12]. Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm[13].
-
Injection Volume: 10 µL.
-
-
Procedure: Inject the working solution and analyze the chromatogram for the presence of any secondary peaks.
-
Data Analysis: Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Determination of Isotopic Enrichment of this compound by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate solvent (e.g., methanol).
-
Mass Spectrometry Analysis:
-
Technique: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Analysis: Acquire the full scan mass spectrum.
-
-
Data Analysis:
-
Determine the signal intensities for the molecular ions corresponding to this compound and any unlabeled Tizoxanide present.
-
Calculate the isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species.
-
Protocol 3: Quantification of Tizoxanide in a Biological Matrix using this compound as an Internal Standard by LC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add the this compound internal standard solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis[14].
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and an ammonium formate buffer[14].
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: ESI in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the precursor to product ion transitions for both Tizoxanide and this compound[14].
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tizoxanide to this compound against the concentration of the Tizoxanide standards.
-
Determine the concentration of Tizoxanide in the samples from the calibration curve.
-
Data Tables
Table 1: Common Impurities of Tizoxanide and their Molecular Weights
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Tizoxanide | C₁₀H₇N₃O₄S | 265.25 |
| 5-Nitrothiazole-2-amine | C₃H₃N₃O₂S | 145.14 |
| Nitazoxanide | C₁₂H₉N₃O₅S | 307.28 |
| Tizoxanide Glucuronide Sodium Salt | C₁₆H₁₄N₃NaO₁₀S | 463.35 |
This table is compiled from information available from various suppliers[7].
Table 2: Typical LC-MS/MS Parameters for Tizoxanide and this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tizoxanide | 264.0 | 217.0 |
| This compound | 268.0 | 221.0 |
These parameters are based on previously published methods and may require optimization for your specific instrumentation[11][14].
Visualizations
Caption: Workflow for troubleshooting this compound purity issues.
Caption: Decision tree for investigating isotopic enrichment problems.
Caption: Simplified metabolic pathway of Nitazoxanide.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Antiprotozoal Nitazoxanide Derivatives: Synthesis, Bioassays and QSAR Study Combined with Docking for Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 6. labinsights.nl [labinsights.nl]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. allmpus.com [allmpus.com]
- 13. ijcrt.org [ijcrt.org]
- 14. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Tizoxanide from plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Tizoxanide from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is Tizoxanide and why is its recovery from plasma important?
Q2: What are the key physicochemical properties of Tizoxanide that can affect its recovery from plasma?
Understanding the properties of Tizoxanide is essential for optimizing its extraction. Key properties include:
-
High Plasma Protein Binding: Tizoxanide is highly bound to plasma proteins (>99.9%), primarily albumin.[1][2][3] This is a critical factor, as the drug needs to be efficiently released from these proteins during the extraction process to ensure accurate quantification.
-
Solubility: Tizoxanide is sparingly soluble in aqueous buffers but soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4][5] This dictates the choice of appropriate extraction solvents.
-
Metabolism: Tizoxanide can be further metabolized into conjugates like Tizoxanide-glucuronide.[6] Depending on the analytical method, hydrolysis of these conjugates might be necessary to measure total Tizoxanide.
Q3: What are the common causes of low Tizoxanide recovery from plasma samples?
Low recovery of Tizoxanide can stem from several factors throughout the analytical workflow. The most common issues are:
-
Inefficient Protein Precipitation: Incomplete removal of plasma proteins can lead to the co-precipitation of Tizoxanide, trapping it within the protein pellet.
-
Suboptimal Extraction Solvent: The choice of solvent and its volume may not be adequate to fully disrupt protein binding and extract Tizoxanide from the aqueous plasma matrix.
-
pH-Dependent Extraction Efficiency: The pH of the sample and extraction solvent can influence the ionization state of Tizoxanide and its solubility, thereby affecting its partitioning into the organic phase.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of Tizoxanide in the mass spectrometer source, leading to inaccurate quantification.[7]
-
Analyte Instability: Although generally stable, degradation of Tizoxanide can occur due to improper sample handling, storage conditions, or repeated freeze-thaw cycles.[8][9]
-
Losses during Evaporation and Reconstitution: If a solvent evaporation step is used, Tizoxanide may adhere to the tube walls. The reconstitution solvent may also not be optimal for redissolving the analyte completely.
Troubleshooting Guides
Issue 1: Low Recovery After Protein Precipitation
Symptoms:
-
Consistently low recovery (<70%) in spiked quality control (QC) samples.
-
High variability in recovery between replicate samples.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate volume of precipitating agent. | Increase the ratio of precipitating agent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 or 4:1 (v/v). |
| Inefficient protein disruption. | Ensure thorough vortexing immediately after adding the precipitating agent. Vortex for at least 30-60 seconds to ensure a fine, dispersed protein precipitate. |
| Suboptimal precipitating agent. | While acetonitrile is commonly used, methanol or a mixture of solvents could be more effective.[10] Experiment with different organic solvents. |
| Precipitation at the wrong temperature. | Performing the precipitation at a lower temperature (e.g., on ice or at 4°C) can sometimes improve protein removal and analyte recovery. |
Experimental Protocol: Optimized Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing the internal standard.
-
Immediately vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis or further processing.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Symptoms:
-
Low recovery in QC samples.
-
Poor peak shape or interfering peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH for LLE. | Adjust the pH of the plasma sample to optimize the partitioning of Tizoxanide into the organic solvent. Since Tizoxanide is acidic, acidifying the sample (e.g., with formic or acetic acid) will favor its extraction into an organic solvent. |
| Inappropriate LLE solvent. | Test different extraction solvents with varying polarities (e.g., ethyl acetate, diethyl ether, methyl tert-butyl ether). A combination of solvents may also be effective. |
| Insufficient mixing during LLE. | Ensure adequate mixing (e.g., vortexing for 2-5 minutes or using a mechanical shaker) to maximize the surface area for extraction. |
| Suboptimal SPE sorbent. | Select an SPE sorbent that has a high affinity for Tizoxanide. A cation-exchange SPE has been reported for Tizoxanide extraction.[11] |
| Incomplete elution from SPE cartridge. | Optimize the elution solvent composition and volume to ensure complete recovery of Tizoxanide from the SPE sorbent. |
Data Summary
The following table summarizes reported recovery data for Tizoxanide from plasma using different analytical methods.
| Analytical Method | Extraction Method | Recovery (%) | Reference |
| HPLC-UV | Protein Precipitation with Acetonitrile | > 95% | [8][9] |
| HPTLC | Cation-Exchange Solid-Phase Extraction | 85.5% | [11] |
Visualizations
Experimental Workflow for Tizoxanide Extraction from Plasma
Caption: A typical workflow for Tizoxanide extraction using protein precipitation.
Troubleshooting Logic for Low Tizoxanide Recovery
Caption: A decision tree for troubleshooting low Tizoxanide recovery.
References
- 1. Plasma protein binding: Significance and symbolism [wisdomlib.org]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tizoxanide - Wikipedia [en.wikipedia.org]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive high performance liquid chromatographic assay for nitazoxanide metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
Technical Support Center: Tizoxanide Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Tizoxanide.
Troubleshooting Guide: Optimizing Tizoxanide Peak Shape
This guide addresses common issues encountered during the chromatographic analysis of Tizoxanide, presented in a question-and-answer format.
Issue 1: My Tizoxanide peak is tailing.
Peak tailing, where the latter half of the peak is drawn out, is a common issue. It can lead to inaccurate integration and reduced resolution.
What are the potential causes and solutions?
| Potential Cause | Recommended Solution | Detailed Protocol |
| Secondary Silanol Interactions | Tizoxanide, with its acidic hydroxyl group, can interact with free silanol groups on the silica-based column packing. This secondary interaction can cause peak tailing. | Protocol 1: Mobile Phase pH Adjustment. The pKa of the amide group of the parent drug, Nitazoxanide, is approximately 6.18. To minimize tailing due to silanol interactions, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of Tizoxanide's acidic functional group. A lower pH (e.g., pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing their interaction with Tizoxanide. Prepare the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or formate buffer) and adjust the pH using an acid like phosphoric acid or formic acid before mixing with the organic modifier. |
| Protocol 2: Use of a Deactivated Column. Employ a modern, high-purity silica column that is end-capped or otherwise deactivated to minimize the number of accessible silanol groups. Columns specifically designed for the analysis of polar or acidic compounds are recommended. | ||
| Protocol 3: Addition of a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of acidic analytes. However, this should be used cautiously as it can affect column longevity. | ||
| Column Overload | Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion. | Protocol 4: Sample Dilution. Prepare a dilution series of your Tizoxanide standard or sample and inject decreasing concentrations. If the peak shape improves with lower concentrations, you are likely experiencing mass overload. Determine the optimal concentration that provides a good signal-to-noise ratio without compromising peak shape. |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing. | Protocol 5: Column Washing and Regeneration. Flush the column with a series of strong solvents to remove contaminants. A typical sequence for a reversed-phase column is to wash with water, followed by isopropanol, and then hexane. Always check the column manufacturer's instructions for recommended washing procedures. If the problem persists, consider replacing the guard column or the analytical column. |
Issue 2: My Tizoxanide peak is fronting.
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can also affect quantification.
What are the potential causes and solutions?
| Potential Cause | Recommended Solution | Detailed Protocol |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak. | Protocol 6: Sample Solvent Matching. Whenever possible, dissolve and inject your Tizoxanide sample in the mobile phase itself. If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase (i.e., has a lower organic content in a reversed-phase system). |
| Column Overload | Similar to peak tailing, injecting too high a concentration or volume of the sample can lead to peak fronting. | Protocol 4: Sample Dilution. As with peak tailing, systematically reduce the sample concentration or injection volume to see if the peak shape improves. |
| Column Bed Collapse | A physical collapse of the column packing material at the inlet can create a void, leading to distorted peak shapes. | Protocol 7: Column Inspection and Replacement. If you suspect a column void, inspect the inlet of the column for any visible signs of packing bed depression. Reversing the column for a short period (if permitted by the manufacturer) can sometimes resolve minor issues, but replacement is often necessary for significant damage. |
Issue 3: My Tizoxanide peak is broad.
Broad peaks can result in poor resolution and reduced sensitivity.
What are the potential causes and solutions?
| Potential Cause | Recommended Solution | Detailed Protocol |
| Extra-Column Volume | Excessive volume in the tubing, injector, or detector flow cell can contribute to band broadening. | Protocol 8: Minimizing Extra-Column Volume. Use tubing with the smallest possible internal diameter and length to connect the different components of your HPLC system. Ensure all fittings are properly made to avoid dead volume. |
| Low Mobile Phase Flow Rate | A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks. | Protocol 9: Flow Rate Optimization. Experiment with increasing the flow rate within the column's recommended operating range. This can often lead to sharper peaks, but be mindful of the trade-off with system pressure. |
| Inappropriate Mobile Phase Composition | An unsuitable mobile phase can lead to poor peak focusing and broadening. | Protocol 10: Mobile Phase Optimization. Systematically vary the organic modifier (e.g., acetonitrile or methanol) content in your mobile phase to find the optimal composition for Tizoxanide. A gradient elution, where the organic content is increased during the run, can often help in sharpening the peak. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Tizoxanide to consider for chromatographic method development?
A1: Tizoxanide (C₁₀H₇N₃O₄S, Molar Mass: 265.25 g/mol ) is the active metabolite of Nitazoxanide.[1] It possesses a phenolic hydroxyl group, which makes it an acidic compound. This acidity is a critical factor in chromatography, as it can lead to interactions with the stationary phase. The pKa of the related compound Nitazoxanide's amide anion is reported to be 6.18, which can serve as an estimate for Tizoxanide's acidic functional group.
Q2: What are typical starting conditions for Tizoxanide analysis by HPLC?
A2: Based on published methods, here are some representative starting conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-Phase C18 | Cyano (CN) Column |
| Mobile Phase | 0.1 M Sodium Dodecyl Sulphate, 8% n-propanol, and 0.3% triethylamine in 0.02 M phosphoric acid, pH 4 | Acetonitrile:12mM Ammonium Acetate:Diethylamine (30:70:0.1 v/v/v), pH 4.0 with acetic acid |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 240 nm | UV at 260 nm |
Note: These are starting points and may require optimization for your specific application and instrumentation.
Q3: How does the mobile phase pH affect the retention and peak shape of Tizoxanide?
A3: As an acidic compound, Tizoxanide's retention and peak shape are highly dependent on the mobile phase pH. At a pH above its pKa, Tizoxanide will be ionized, making it more polar and resulting in shorter retention times on a reversed-phase column. However, at this pH, residual silanol groups on the column packing are also ionized and can lead to secondary interactions causing peak tailing. By lowering the mobile phase pH to at least 2 units below the pKa, both the Tizoxanide and the silanol groups will be in their non-ionized forms, leading to better retention and improved peak symmetry.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Buffer Preparation: Prepare a 20 mM solution of a suitable buffer, such as potassium phosphate or ammonium formate, in HPLC-grade water.
-
pH Adjustment: While stirring, slowly add a dilute acid (e.g., 10% phosphoric acid or formic acid) to the buffer solution until the desired pH (e.g., 3.0) is reached. Use a calibrated pH meter for accurate measurement.
-
Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates.
-
Mobile Phase Preparation: Mix the filtered aqueous buffer with the appropriate volume of organic modifier (e.g., acetonitrile or methanol) as determined by your method.
-
Degassing: Degas the final mobile phase using sonication, vacuum filtration, or an inline degasser before use.
Protocol 4: Sample Dilution
-
Stock Solution: Prepare a stock solution of Tizoxanide in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Injection and Analysis: Inject each dilution onto the HPLC system and record the chromatogram.
-
Evaluation: Compare the peak shape (e.g., tailing factor, asymmetry) for each concentration. Identify the highest concentration that provides a symmetrical peak.
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for Tizoxanide peak tailing.
Caption: Troubleshooting workflow for Tizoxanide peak fronting.
References
Minimizing ion suppression for accurate Tizoxanide quantification
Welcome to the technical support center for the accurate quantification of Tizoxanide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is Tizoxanide and why is its accurate quantification important?
Tizoxanide is the active metabolite of the broad-spectrum antimicrobial agent Nitazoxanide.[1][2] After oral administration, Nitazoxanide is rapidly hydrolyzed to Tizoxanide, which is responsible for the drug's therapeutic effects.[1][3] Accurate quantification of Tizoxanide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical research to ensure optimal dosing and efficacy.[4][5][6]
Q2: What are the common analytical methods for Tizoxanide quantification?
The most common and robust method for Tizoxanide quantification is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[4][6][7] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of Tizoxanide in complex biological matrices like plasma.[2][5] High-Performance Liquid Chromatography (HPLC) with UV detection has also been used, but it may lack the sensitivity required for pharmacokinetic studies at lower concentrations.[5][8]
Q3: What is ion suppression and how does it affect Tizoxanide quantification?
Ion suppression is a matrix effect frequently encountered in Electrospray Ionization (ESI) Mass Spectrometry.[9][10][11] It is the reduction in the ionization efficiency of the target analyte, in this case, Tizoxanide, due to the presence of co-eluting endogenous or exogenous compounds from the sample matrix.[12] This can lead to an underestimation of the analyte concentration, compromising the accuracy and reproducibility of the results.
Q4: How can I minimize ion suppression in my Tizoxanide analysis?
Minimizing ion suppression involves several strategies:
-
Effective Sample Preparation: Implementing robust sample cleanup procedures like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[13][14]
-
Chromatographic Separation: Optimizing the UPLC/HPLC method to achieve good separation between Tizoxanide and matrix components is crucial.[12]
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., Tizoxanide-d4) is highly recommended to compensate for matrix effects.[5][15]
-
Method Optimization: Adjusting mass spectrometer source parameters and considering alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to ion suppression, may also help.[9][12]
Troubleshooting Guide: Ion Suppression
Issue: Low or inconsistent Tizoxanide signal intensity.
This is a primary indicator of ion suppression. The following decision tree can help you troubleshoot the issue.
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup.[2][3]
Workflow:
Detailed Steps:
-
Pipette a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add cold acetonitrile (typically 3 times the plasma volume) to precipitate proteins.[2][3]
-
Vortex the mixture thoroughly for about 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to protein precipitation and can help significantly in reducing matrix effects.[14][16][17]
Workflow:
Detailed Steps:
-
Sample Pre-treatment: Dilute the plasma sample with an appropriate buffer to ensure proper binding to the SPE sorbent.[17]
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by equilibration with water or a buffer.[18]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences while retaining Tizoxanide.
-
Elution: Elute Tizoxanide from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
UPLC-MS/MS Method Parameters
The following table summarizes typical UPLC-MS/MS parameters for Tizoxanide quantification, compiled from various studies.
Table 1: UPLC-MS/MS Parameters for Tizoxanide Analysis
| Parameter | Typical Conditions | Reference(s) |
| UPLC System | Waters ACQUITY UPLC or similar | [4][6] |
| Column | Kinetex C18 (2.7 µm, 2.1x100mm) or equivalent | [5] |
| Mobile Phase A | Water + 0.1% Formic Acid | [5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [5] |
| Flow Rate | 0.4 mL/min | [5] |
| Injection Volume | 5 µL | [5] |
| Gradient | A multi-step gradient is typically used for optimal separation.[5] | [5] |
| Mass Spectrometer | SCIEX 6500+ Qtrap or similar triple quadrupole | [5] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [5] |
| MRM Transitions | Tizoxanide: m/z 264 → 217; this compound (IS): Specific transitions are used. | [5][19] |
| Source Temp. | ~500-600 °C | [5] |
Quantitative Data Summary
The following tables summarize the performance characteristics of validated UPLC-MS/MS methods for Tizoxanide quantification.
Table 2: Linearity and Sensitivity of Tizoxanide Quantification Methods
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 100 - 10,000 | 100 | [4][6] |
| Human & Mouse Plasma, DMEM | 15.6 - 1000 | 15.6 | [5] |
| Mouse Plasma | 1.0 - 500 | 1.0 | [19] |
Table 3: Accuracy and Precision Data for Tizoxanide Quantification
| Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Human & Mouse Plasma, DMEM | LLOQ, Low, Mid, High QC | 100.1 - 113.5 | < 7% | [5] |
| Mouse Plasma | LLOQ, Low, Mid, High QC | Within ±15% | < 13.2% | [19] |
By following these guidelines and protocols, researchers can effectively minimize ion suppression and achieve accurate and reliable quantification of Tizoxanide in various biological matrices.
References
- 1. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 7. ovid.com [ovid.com]
- 8. ijcrt.org [ijcrt.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tizoxanide-d4 & Calibration Curve Linearity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Tizoxanide-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Tizoxanide, the active metabolite of the antiparasitic drug Nitazoxanide.[1][2] It is an ideal internal standard (IS) for quantitative bioanalysis using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to the analyte (Tizoxanide), it co-elutes and experiences similar ionization effects and potential matrix interference, allowing for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]
Q2: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
Non-linearity in LC-MS/MS calibration curves is a frequent observation and can stem from several factors:[4][5]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in the signal response.[5][6]
-
Ionization Saturation/Suppression: The efficiency of ionization in the MS source can decrease at high analyte concentrations due to competition for charge or space in the ion source.[4][6]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and either suppress or enhance its ionization, leading to a disproportionate response at different concentrations.[4][7][8]
-
Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations, or in-source fragmentation can also contribute to a non-linear response.[4]
-
Isotopic Contribution: Cross-contribution of signals between the analyte and a stable isotope-labeled internal standard can also be a source of non-linearity.[9]
Troubleshooting Non-Linear Calibration Curves with this compound
This section provides a step-by-step guide to diagnosing and resolving non-linearity in your calibration curve for Tizoxanide.
Problem: My calibration curve for Tizoxanide is non-linear, even though I am using this compound as an internal standard.
Step 1: Evaluate the Nature of the Non-Linearity
Q: Where on the curve is the non-linearity occurring?
-
At the high end (plateauing): This often suggests detector or ionization saturation.
-
At the low end: This could indicate issues with background noise, carryover, or poor chromatography at low concentrations.
-
Throughout the curve (S-shaped): This may point to more complex issues like matrix effects or inappropriate curve fitting models.
Step 2: Investigate Potential Root Causes
A systematic approach to identifying the cause is crucial. The following diagram illustrates the logical flow for troubleshooting.
Caption: Troubleshooting workflow for non-linear calibration curves.
Step 3: Implement Corrective Actions
Based on the suspected cause, follow the appropriate troubleshooting steps.
Scenario 1: Non-linearity at High Concentrations
Q: How can I address detector or ionization saturation?
-
Reduce Analyte Concentration: Dilute the upper concentration standards and quality controls (QCs) to bring them within the linear range of the detector.
-
Optimize MS Parameters: Intentionally reduce the sensitivity of the mass spectrometer by adjusting parameters such as collision energy, declustering potential, or using a less abundant product ion for quantification.[5]
-
Adjust Injection Volume: Decrease the volume of sample injected onto the LC column.
Scenario 2: Pervasive Non-Linearity or Poor Signal
Q: How can I mitigate matrix effects?
-
Improve Sample Preparation: Enhance the sample cleanup procedure to more effectively remove interfering endogenous components. Transitioning from a simple protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.[8]
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between Tizoxanide and co-eluting matrix components. A longer, shallower gradient can improve resolution.
-
Evaluate Different Ionization Sources: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as they have different sensitivities to interferences.[7]
Scenario 3: Inconsistent Internal Standard Response
Q: What should I do if the this compound response is highly variable?
-
Verify IS Concentration and Purity: Ensure the internal standard stock solution was prepared correctly and has not degraded. Check for any isotopic impurities that could interfere with the analyte signal.
-
Ensure Consistent Addition: Variability in the amount of internal standard added to each sample is a common source of error.[10] Verify the precision of pipettes or automated liquid handlers used for this step.
-
Investigate Differential Matrix Effects: In rare cases, the analyte and the stable isotope-labeled IS may not experience identical matrix effects, leading to a non-parallel response.[3] This can sometimes be addressed by optimizing chromatographic separation.
Scenario 4: Non-Linearity Persists After Troubleshooting
Q: What are my options if the curve remains non-linear?
-
Use a Weighted Regression Model: For data that exhibits heteroscedasticity (where the variance of the error is not constant across the concentration range), applying a weighting factor such as 1/x or 1/x² to the linear regression can improve accuracy, especially at the lower end of the curve.[4] A 1/X weighting is commonly used in Tizoxanide assays.[2]
-
Employ a Non-Linear Curve Fit: If the non-linearity is reproducible and well-defined, a quadratic (second-order polynomial) regression model can be used to fit the calibration curve.[9][11] However, this requires more calibration standards to accurately define the curve.[4]
Experimental Protocols and Data
Example LC-MS/MS Protocol for Tizoxanide Analysis
This protocol is a composite based on published methods for the analysis of Tizoxanide in biological matrices.[2][12][13][14][15]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Liquid Chromatography Parameters
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tizoxanide: Monitor appropriate precursor to product ion transitions (e.g., m/z 264 → 217).[15]
-
This compound: Monitor the corresponding mass-shifted transition (e.g., m/z 268 → 221).
-
-
Optimization: Optimize source-specific parameters (e.g., curtain gas, ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.[2]
Quantitative Data Summary
The following table summarizes typical performance characteristics for validated Tizoxanide assays using a stable isotope-labeled internal standard.
| Parameter | Typical Range/Value | Source(s) |
| Linearity Range | 15.6 - 1000 ng/mL | [2][12][13] |
| 0.1 - 10 µg/mL | [16] | |
| 1.0 - 500.0 ng/mL | [15] | |
| Regression Model | Linear with 1/x weighting | [2] |
| Quadratic | [5][17] | |
| Correlation Coefficient (r²) | > 0.99 | [2][14] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [12] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | [12] |
Visualizing Causes and Solutions for Non-Linearity
The following diagram illustrates the relationships between common causes of non-linearity and their respective solutions.
Caption: Mapping causes of non-linearity to corrective actions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcrt.org [ijcrt.org]
Technical Support Center: Tizoxanide-d4 Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tizoxanide-d4 internal standards. Our goal is to help you prevent cross-contamination and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled form of Tizoxanide, the active metabolite of the antiparasitic drug Nitazoxanide.[1] It is used as an internal standard in analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of Tizoxanide in biological matrices. Because this compound is chemically identical to Tizoxanide but has a different mass, it can be distinguished by the mass spectrometer. This allows it to serve as a reliable reference to correct for variations during sample preparation and analysis.
Q2: What are the primary sources of this compound cross-contamination?
A2: Cross-contamination of this compound standards can occur through several mechanisms:
-
Carryover: Residual this compound from a high-concentration sample remaining in the LC-MS/MS system and appearing in subsequent analyses of low-concentration samples.
-
Contamination of the Unlabeled Standard: The unlabeled Tizoxanide standard may contain trace amounts of this compound from the synthesis process or improper handling.
-
Laboratory Environment: Shared laboratory equipment, such as pipettes, vials, and glassware, can be a source of contamination if not properly cleaned between uses.
-
Improper Stock Solution Preparation: Errors during the preparation of stock and working solutions can lead to contamination of the analyte with the internal standard.
Q3: What are the acceptable limits for carryover and cross-contribution of internal standards?
A3: According to regulatory guidelines, the response of the internal standard in a blank sample following a high-concentration sample should not exceed 20% of the lower limit of quantitation (LLOQ). For cross-contribution, the analyte signal in a blank sample spiked only with the internal standard should be less than 5% of the LLOQ, and the internal standard signal in a blank sample spiked only with the analyte at the upper limit of quantitation (ULOQ) should be less than 5% of the internal standard response.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High this compound signal in blank samples | System Carryover: Residual this compound in the autosampler, injection port, or column. | 1. Inject a series of blank solvent injections to flush the system. 2. Optimize the needle wash procedure by using a stronger solvent and increasing the wash volume and duration. 3. If carryover persists, inspect and clean or replace the autosampler rotor seal and injection port liner. |
| Inconsistent this compound peak areas across a run | Inconsistent Sample Preparation: Variation in the volume of internal standard added to each sample. | 1. Ensure precise and consistent pipetting of the this compound working solution. 2. Vortex each sample thoroughly after adding the internal standard to ensure homogeneity. 3. Prepare a fresh internal standard working solution if degradation is suspected. |
| Presence of Tizoxanide signal in this compound-only samples | Isotopic Impurity of the Standard: The this compound standard may contain a small percentage of unlabeled Tizoxanide. | 1. Check the certificate of analysis for the isotopic purity of the this compound standard. 2. If the impurity level is significant, it may be necessary to subtract the contribution of the unlabeled analyte from the measured concentrations. |
| Non-linear calibration curve | Cross-contribution from Analyte to Internal Standard: At high concentrations, the unlabeled Tizoxanide may contribute to the this compound signal. | 1. Optimize the mass spectrometry parameters to ensure specificity for each compound. 2. Consider using a different precursor/product ion transition for this compound that is less susceptible to interference. 3. Evaluate the effect of the internal standard concentration; a higher concentration may mitigate the relative contribution from the analyte.[3][4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol is adapted from a validated LC-MS/MS method for the quantification of Tizoxanide.[1]
1. Stock Solution Preparation (1 mg/mL):
- Accurately weigh approximately 1 mg of this compound standard.
- Dissolve the standard in 1 mL of acetonitrile in a volumetric flask.
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C.
2. Intermediate Solution Preparation (10 µg/mL):
- Allow the stock solution to equilibrate to room temperature.
- Dilute 10 µL of the 1 mg/mL stock solution with 990 µL of acetonitrile to a final volume of 1 mL.
- Vortex thoroughly.
3. Working Solution Preparation (100 ng/mL):
- Dilute 10 µL of the 10 µg/mL intermediate solution with 990 µL of 50:50 (v/v) water:methanol.
- Vortex thoroughly. This working solution is now ready to be spiked into samples.
Visualizations
Workflow for Preventing this compound Cross-Contamination
Caption: A logical workflow demonstrating key steps to prevent cross-contamination of this compound.
Decision Tree for Troubleshooting this compound Contamination
Caption: A decision tree to guide troubleshooting efforts for this compound contamination.
References
- 1. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Tizoxanide Quantification: A Comparative Guide for Researchers
A detailed comparison of analytical methodologies for the quantification of Tizoxanide across different laboratory settings, providing researchers, scientists, and drug development professionals with the necessary data to assess and select appropriate bioanalytical methods.
Comparative Analysis of Quantitative Methods
The quantification of Tizoxanide is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity and the complexity of the biological matrix. Below is a summary of performance data from various validated methods.
| Parameter | Method 1: LC-MS/MS[1][2] | Method 2: UPLC-MS/MS[3][4] | Method 3: HPLC-UV[5][6][7] |
| Biological Matrix | Human Plasma, Mouse Plasma, DMEM | Human Plasma | Human Plasma, Urine, Breast Milk |
| Linearity Range | 15.6 - 1000 ng/mL | 0.1 - 10 µg/mL (100 - 10,000 ng/mL) | 0.2 - 20 µg/mL (200 - 20,000 ng/mL) |
| Accuracy (%) | 100.1 - 105.4% | Not explicitly stated, but method fulfilled regulatory guidelines | Not explicitly stated, but method was validated |
| Precision (%) | 102.2 - 113.5% | Not explicitly stated, but method fulfilled regulatory guidelines | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | 0.1 µg/mL (100 ng/mL) | 0.2 µg/mL (200 ng/mL) |
| Internal Standard | Not specified | Niclosamide | Nifuroxazide |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the most common Tizoxanide quantification assays.
Method 1: LC-MS/MS for Tizoxanide in Plasma and Cell Culture Media[1][2]
-
Sample Preparation: A simple protein precipitation method is employed. To a 50 µL plasma sample, an internal standard is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is performed using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Tizoxanide and the internal standard, ensuring high selectivity and sensitivity.
-
Method 2: UPLC-MS/MS for Tizoxanide in Human Plasma[3][4][5]
-
Sample Preparation: Specific details on sample preparation are not extensively provided in the search results, but protein precipitation is a common technique for plasma samples prior to UPLC-MS/MS analysis.
-
Chromatographic Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system for faster analysis and better resolution.
-
Column: A suitable UPLC column is used.
-
Mobile Phase: A mobile phase composition appropriate for the separation of Tizoxanide and the internal standard, niclosamide.
-
-
Mass Spectrometric Detection:
-
Ionization and Detection: Tandem mass spectrometry is used for quantification, providing high selectivity. The method is capable of separating signals from free Tizoxanide and its glucuronide metabolite.
-
Method 3: HPLC-UV for Tizoxanide in Human Plasma, Urine, and Breast Milk[6][7][8]
-
Sample Preparation:
-
Plasma and Breast Milk: Protein precipitation with acetonitrile followed by a clean-up procedure. The supernatant is evaporated and reconstituted in the mobile phase.
-
Urine: Direct injection after alkalinization, neutralization, and dilution with the mobile phase.
-
-
Chromatographic Conditions:
-
UV Detection:
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the processes involved in Tizoxanide quantification and its mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the quantification of Tizoxanide using LC-MS/MS.
Caption: The metabolic activation of Nitazoxanide and the proposed mechanism of action of Tizoxanide.[8]
References
- 1. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmatutor.org [pharmatutor.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ijcrt.org [ijcrt.org]
- 8. jhphs.org [jhphs.org]
Tizoxanide's Journey: A Comparative Look at Plasma vs. Tissue Concentrations
For Immediate Release
A comprehensive analysis of available preclinical data reveals significant differences in the concentration of tizoxanide, the active metabolite of the broad-spectrum antiparasitic drug nitazoxanide, between blood plasma and various body tissues. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear comparison of tizoxanide's distribution, supported by experimental data and detailed methodologies.
Data Summary: Tizoxanide Concentrations in Plasma vs. Tissue
The following table summarizes key quantitative findings from animal studies that compared tizoxanide concentrations in plasma with those in different tissues. It is important to note that data is compiled from separate studies involving different animal models (rats and mice), which should be considered when interpreting the results.
| Tissue | Animal Model | Tizoxanide Concentration Ratio (Tissue:Plasma) | Key Findings |
| Brain | Rat | 3.16% - 26.86% (within 1 hour post-administration) | Demonstrates limited penetration of the blood-brain barrier.[1] |
| Lung | Mouse | 2.2% - 4.8% (after a single dose) | Suggests that tizoxanide distribution to the lungs is relatively low compared to plasma. |
Note: While a comprehensive study providing absolute tizoxanide concentrations across a wide range of tissues from a single experimental setup is not publicly available, a validated LC-MS/MS method for the quantification of tizoxanide in mouse plasma, lung, bronchoalveolar lavage (BAL) cells, liver, spleen, kidney, and heart has been developed.[2][3] This indicates that such comparative data is being generated in research settings. A study on radiolabeled nitazoxanide in rats also showed distribution to the gastrointestinal tract, kidney, liver, and thyroid, though quantitative comparisons to plasma were not provided.
Metabolic Pathway and Tissue Distribution
Nitazoxanide is a prodrug that undergoes rapid deacetylation in the plasma to form its active metabolite, tizoxanide. This conversion is a critical first step in its mechanism of action. Following its formation, tizoxanide is distributed throughout the body, with varying degrees of penetration into different tissues. The high plasma protein binding of tizoxanide, primarily to albumin, significantly influences its distribution profile.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that form the basis of the plasma versus tissue concentration comparisons.
Animal Models and Drug Administration
-
Rat Model (Brain-to-Plasma Ratio): The specific strain of rats used was not detailed in the available abstract. Nitazoxanide was administered orally at a dose of 10 mg/kg.[1]
-
Mouse Model (Lung-to-Plasma Ratio): Details on the mouse strain and the specific dosage of nitazoxanide administered were not available in the provided summaries.
-
General Administration: In many preclinical studies, nitazoxanide is administered orally as a suspension.[4] The route of administration is a critical factor influencing the absorption and subsequent distribution of the drug.
Sample Collection and Preparation
-
Plasma Collection: Blood samples are typically collected at predetermined time points after drug administration. The blood is then centrifuged to separate the plasma, which is subsequently stored, often at -80°C, until analysis.
-
Tissue Collection and Homogenization: Following euthanasia, tissues of interest (e.g., brain, lung, liver, kidney) are excised, rinsed, weighed, and then flash-frozen in liquid nitrogen. For analysis, the frozen tissue samples are homogenized. This process typically involves mechanical disruption (e.g., using a bead beater or a rotor-stator homogenizer) in a suitable buffer to create a uniform tissue lysate. The homogenization technique is crucial for ensuring the complete extraction of the analyte from the tissue matrix.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of tizoxanide in biological matrices due to its high sensitivity and specificity.
-
Sample Extraction: Tizoxanide is extracted from plasma or tissue homogenates using techniques such as protein precipitation or liquid-liquid extraction. An internal standard is added to the samples to ensure accuracy and precision during the analytical process.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The tizoxanide is separated from other components of the matrix on a C18 analytical column.
-
Mass Spectrometric Detection: The separated tizoxanide is then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for the highly selective and sensitive detection of the parent and product ions of tizoxanide.
-
Quantification: The concentration of tizoxanide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug. The lower limit of quantification (LLOQ) for tizoxanide in plasma and tissue samples is typically in the low ng/mL or ng/g range.[2][3]
References
Tizoxanide: A Comparative Analysis of In Vitro and In Vivo Efficacy
A Guide for Researchers and Drug Development Professionals
Introduction: Tizoxanide, the active metabolite of the broad-spectrum antimicrobial agent nitazoxanide, has demonstrated significant therapeutic potential against a wide array of pathogens in laboratory settings. Following oral administration, nitazoxanide is rapidly hydrolyzed to tizoxanide, which is responsible for the systemic antimicrobial effects.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo performance of tizoxanide, supported by experimental data and detailed methodologies. The deuterated isotopologue, Tizoxanide-d4, serves as a critical analytical tool, enabling precise quantification of tizoxanide in biological matrices during in vivo studies, thereby ensuring the accuracy of pharmacokinetic and efficacy assessments.
Data Presentation: Quantitative Comparison of Tizoxanide Activity
The following tables summarize the in vitro activity of tizoxanide and its parent drug, nitazoxanide, against various pathogens, and juxtapose these findings with available in vivo data.
Table 1: In Vitro Activity of Tizoxanide and Nitazoxanide against Various Pathogens
| Pathogen | Drug | Metric | Concentration (µg/mL) | Reference |
| Trichomonas vaginalis (Metronidazole-resistant) | Tizoxanide | MLC | 0.8 | [4] |
| Trichomonas vaginalis (Metronidazole-resistant) | Nitazoxanide | MLC | 1.6 | [4] |
| Anaerobic Bacteria (general) | Nitazoxanide | MIC90 | 0.06 - 4 | [5][6] |
| Bacteroides fragilis group | Nitazoxanide | MIC90 | 0.5 | [6] |
| Clostridium difficile | Nitazoxanide | MIC90 | 0.06 | [6] |
| Clostridium perfringens | Nitazoxanide | MIC90 | 0.5 | [6] |
| Cryptosporidium parvum | Nitazoxanide | IC >90% | 10 | [7][8] |
| Mycobacterium tuberculosis | Tizoxanide | MIC | ≥16 (in vitro culture) | [9] |
| Mycobacterium tuberculosis | Tizoxanide | MIC | ≥128 (whole blood) | [9] |
| SARS-CoV-2 | Tizoxanide | IC50 | 3.62 | [10] |
| SARS-CoV-2 | Nitazoxanide | IC50 | 4.04 | [10] |
MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibatory Concentration for 90% of isolates; MLC: Minimum Lethal Concentration; IC50: Half-maximal Inhibitory Concentration.
Table 2: Comparison of In Vitro and In Vivo Efficacy of Nitazoxanide/Tizoxanide
| Pathogen | In Vitro Finding | In Vivo Model | In Vivo Outcome | Correlation | Reference |
| Cryptosporidium parvum | >90% parasite reduction at 10 µg/mL.[7][8] | SCID Mice | Ineffective at reducing parasite burden at 100 or 200 mg/kg/day.[7][8] | Poor | [7][8] |
| Cryptosporidium parvum | >90% parasite reduction at 10 µg/mL.[7][8] | Gnotobiotic Piglets | Partially effective at 250 mg/kg/day; ineffective at 125 mg/kg/day. Higher dose caused diarrhea.[7][8] | Partial | [7][8] |
| SARS-CoV-2 | IC50 of 3.62 µM for Tizoxanide.[10] | Syrian Hamsters | Significantly reduced viral replication and lung pathology.[10] | Good | [10] |
| Giardia lamblia | IC50 of 3.4 µM for Nitazoxanide.[11] | CD-1 Mice | 97.2% elimination of parasite load with a nitazoxanide analog at 75 mg/kg.[12] | Good (with analog) | [11][12] |
Experimental Protocols
In Vitro Susceptibility Assays
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentrations (MICs) for anaerobic bacteria were determined using the reference agar dilution method.[5][6] For Trichomonas vaginalis, drug-susceptibility assays were performed in 96-well plates to determine the minimum lethal concentration (MLC).[4] Isolates were cultured in Diamond's trypticase-yeast-maltose (TYM) media, and the plates were incubated for 46-50 hours before microscopic examination for cell motility.[4]
-
Antiviral Assays: The antiviral activity against SARS-CoV-2 was evaluated in Vero E6 cells. The half-maximal inhibitory concentration (IC50) was determined to quantify the drug's potency.[10]
-
Antiparasitic Assays: For Cryptosporidium parvum, the inhibitory activity of nitazoxanide was assessed in cell culture, where a concentration of 10 µg/mL was shown to reduce parasite growth by over 90%.[7][8]
In Vivo Animal Models
-
SCID Mouse Model of Cryptosporidiosis: C. parvum-infected, anti-gamma-interferon-conditioned SCID mice were treated with nitazoxanide at doses of 100 or 200 mg/kg of body weight per day for 10 days to assess the reduction in parasite burden.[7][8]
-
Gnotobiotic Piglet Model of Cryptosporidiosis: Gnotobiotic piglets were orally administered nitazoxanide for 11 days at doses of 125 mg/kg/day or 250 mg/kg/day to evaluate the therapeutic efficacy against C. parvum-induced diarrhea.[7][8]
-
Syrian Hamster Model for SARS-CoV-2: The efficacy of orally administered nitazoxanide was evaluated in Syrian hamsters infected with SARS-CoV-2. The study assessed the reduction in viral replication and lung pathology.[10]
Bioanalytical Method for Tizoxanide Quantification
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical method is crucial for quantifying tizoxanide in various biological matrices, including plasma.[13] In this method, this compound is used as an internal standard to ensure accuracy and precision.[13] Stock solutions of tizoxanide and this compound are prepared, and detection is performed using a mass spectrometer operating in negative mode.[13] This allows for the reliable determination of tizoxanide concentrations in pharmacokinetic and in vivo efficacy studies.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by tizoxanide and a generalized workflow for evaluating its in vitro and in vivo correlation.
Caption: Tizoxanide's multifaceted mechanism of action.
Caption: Workflow for correlating in vitro and in vivo data.
Discussion and Conclusion
The presented data highlight a variable correlation between the in vitro and in vivo efficacy of tizoxanide. While in vitro studies consistently demonstrate potent activity against a broad range of pathogens, the translation to in vivo models is not always direct. For instance, the high in vitro efficacy against Cryptosporidium parvum did not translate to a similar level of success in a SCID mouse model, although partial efficacy was observed in gnotobiotic piglets.[7][8] This discrepancy may be attributed to factors such as pharmacokinetics, drug metabolism, and the complexity of the host-pathogen interaction within a living organism. In contrast, a good correlation was observed for SARS-CoV-2, where potent in vitro activity was mirrored by significant efficacy in a hamster model.[10]
It is evident that while in vitro assays are invaluable for initial screening and determining the direct antimicrobial potential of a compound, in vivo studies are indispensable for evaluating its therapeutic efficacy in a physiological context. The use of this compound as an internal standard in LC-MS/MS methods is a cornerstone of robust in vivo research, enabling the accurate determination of pharmacokinetic profiles that are essential for interpreting efficacy data and establishing meaningful in vitro-in vivo correlations.
Future research should continue to explore the factors influencing the translation of in vitro findings to in vivo outcomes, including the development of more predictive animal models and a deeper understanding of the host's metabolic and immune responses to both the drug and the pathogen.
References
- 1. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 2. Nitazoxanide: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of nitazoxanide against Cryptosporidium parvum in cell culture and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Nitazoxanide Analogs: Synthesis, In Vitro Giardicidal Activity, and Effects on Giardia lamblia Metabolic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of tizoxanide in multiple matrices to support cell culture, animal and human research - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards for Tizoxanide Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anti-infective agent Tizoxanide, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: deuterated (²H) and Carbon-13 (¹³C)-labeled Tizoxanide, supported by established principles of mass spectrometric bioanalysis.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalysis, stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting variability in sample preparation and analysis.[1][2] An ideal SIL-IS exhibits physicochemical properties nearly identical to the analyte, ensuring it experiences similar extraction recovery and matrix effects.[2] While both deuterated and ¹³C-labeled standards are widely used, their subtle differences can significantly impact assay performance.
Comparative Analysis: Deuterated vs. ¹³C-Labeled Tizoxanide
The primary distinction between deuterated and ¹³C-labeled internal standards lies in the potential for chromatographic separation from the analyte and the stability of the isotopic label.
| Feature | Deuterated (e.g., Tizoxanide-d4) | ¹³C-Labeled (e.g., ¹³C₆-Tizoxanide) |
| Co-elution with Analyte | May exhibit slight retention time shifts from the unlabeled analyte, a phenomenon known as the "isotope effect".[3][4] | Typically co-elutes perfectly with the analyte due to the negligible difference in physicochemical properties between ¹²C and ¹³C.[4][5] |
| Matrix Effect Compensation | Differential elution can lead to incomplete compensation for matrix effects, as the analyte and internal standard may be exposed to different co-eluting matrix components.[4][6] | Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to more accurate correction.[7] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons in the solution or during ionization.[1][8] | The ¹³C-label is incorporated into the carbon backbone of the molecule and is chemically stable, with no risk of exchange.[1] |
| Cost and Availability | Generally more readily available and less expensive to synthesize.[5][8] | Synthesis can be more complex and costly, leading to higher prices and more limited commercial availability.[5][8] |
| Cross-talk | A mass difference of at least 3-4 Da from the analyte is recommended to minimize mass spectrometric cross-talk.[2] | Provides a clear mass shift, minimizing the risk of interference. |
Experimental Protocols
While a head-to-head experimental comparison for Tizoxanide is not published, a robust bioanalytical method would follow a protocol similar to the one outlined below. This protocol is a composite based on established methods for Tizoxanide quantification.[9][10]
Objective: To compare the performance of a deuterated vs. a ¹³C-labeled internal standard for the quantification of Tizoxanide in human plasma by LC-MS/MS.
Materials:
-
Tizoxanide reference standard
-
This compound (deuterated internal standard)[10]
-
¹³C₆-Tizoxanide (¹³C-labeled internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
Instrumentation:
-
UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Thermo Scientific TSQ Quantiva)
Methodology:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Tizoxanide, this compound, and ¹³C₆-Tizoxanide in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare calibration standards by spiking drug-free human plasma with Tizoxanide to achieve a concentration range of 10-5000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (either this compound or ¹³C₆-Tizoxanide at a constant concentration, e.g., 500 ng/mL).
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation of Tizoxanide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Tizoxanide: To be determined based on parent and product ions.
-
This compound: To be determined based on parent and product ions.
-
¹³C₆-Tizoxanide: To be determined based on parent and product ions.
-
-
Data Analysis and Comparison:
The performance of each internal standard would be evaluated based on the following criteria:
-
Linearity: The correlation coefficient (r²) of the calibration curves.
-
Accuracy and Precision: Determined from the analysis of QC samples.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The internal standard's ability to normalize this effect is the key comparison point.
-
Recovery: The efficiency of the extraction process.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for the bioanalysis of Tizoxanide using an internal standard.
Caption: Logical relationship between internal standard choice and analytical accuracy.
Conclusion
For the bioanalysis of Tizoxanide, a ¹³C-labeled internal standard is theoretically superior to a deuterated internal standard.[5] Its ability to co-elute perfectly with the analyte provides more reliable compensation for matrix effects, a significant source of imprecision in LC-MS/MS assays.[6] While deuterated standards are often more accessible and cost-effective, the potential for chromatographic shifts and isotopic instability introduces a higher risk of analytical variability.[3][8] For pivotal studies where the highest level of accuracy and precision is paramount, the investment in a ¹³C-labeled internal standard for Tizoxanide is strongly justified.
References
- 1. ukisotope.com [ukisotope.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. waters.com [waters.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development of a method by UPLC-MS/MS for the quantification of tizoxanide in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal and Handling of Tizoxanide-d4
This document provides essential safety, handling, and disposal protocols for Tizoxanide-d4, a deuterated internal standard used in research settings. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Adherence to proper safety measures is critical when handling this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use chemically resistant protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing or a lab coat.[1]
-
Respiratory Protection: Use a suitable respirator if ventilation is inadequate or when handling the solid form to avoid dust inhalation.[1]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
This compound: Key Data
The following table summarizes important quantitative information for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 1246817-56-0 | [3][4] |
| Molecular Formula | C₁₀H₃D₄N₃O₄S | [3][4] |
| Molecular Weight | 269.27 g/mol | [4][5] |
| Appearance | Brown Solid | [5][6] |
| Recommended Storage | -20°C or 2-8°C | [3][5][6] |
| Stability | ≥ 4 years (at -20°C) | [3] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [3] |
| Solubility | Soluble in DMSO and Methanol | [3] |
Step-by-Step Disposal Procedure
Disposal of this compound and associated waste must be conducted in accordance with institutional and local environmental regulations. Never dispose of this chemical down the drain or in regular trash. The non-deuterated form, Tizoxanide, is classified as very toxic to aquatic life with long-lasting effects.[1]
Step 1: Waste Segregation
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a dedicated, properly labeled hazardous waste container.[7][8]
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][9]
Step 2: Waste Container Management
-
Use a container made of a compatible material (e.g., glass or polyethylene) with a tightly fitting cap.[7][10]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container closed at all times except when adding waste.[7][9]
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
Step 3: Disposal of Empty Containers
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9][10]
-
Collect the rinseate as hazardous waste and add it to your this compound waste stream.[9]
-
After triple-rinsing, deface or remove the original label to prevent misuse.[11][12] The clean, empty container may then be disposed of in the regular trash or recycled, depending on institutional policies.[9]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.[9]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms.
Caption: Decision workflow for the proper disposal of this compound waste streams.
Cited Experimental Use
The provided documentation indicates that Tizoxanide-d₄ is intended for use as an internal standard for the quantification of its non-deuterated analogue, Tizoxanide, by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Tizoxanide itself is an active metabolite of the antiparasitic drug nitazoxanide and has been studied for its activity against various pathogens, including M. tuberculosis, L. mexicana, T. cruzi, influenza A virus, and hepatitis B and C viruses.[3] Detailed experimental protocols for these specific applications are not provided in the safety and product information documents. Researchers should consult relevant scientific literature for validated methodologies.
References
- 1. Tizoxanide|173903-47-4|MSDS [dcchemicals.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ethz.ch [ethz.ch]
- 8. ph.health.mil [ph.health.mil]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
Personal protective equipment for handling Tizoxanide-d4
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Tizoxanide-d4, including operational and disposal plans.
Chemical Identifier:
-
Trade Name: this compound
-
Synonym: 2-hydroxy-N-(5-nitro-2-thiazolyl)-benzamide-3,4,5,6-d4
-
CAS Number: 1246817-56-0
This compound is an isotopically labeled internal standard used for the quantification of Tizoxanide, an active metabolite of the antiparasitic drug Nitazoxanide.[1] It is intended for research use only.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
GHS Label Elements
-
Pictogram: GHS07 (Exclamation mark)
-
Signal Word: Warning
Personal Protective Equipment (PPE)
To minimize exposure to this compound, appropriate personal protective equipment must be worn. The following table summarizes the required PPE for handling this compound.
Recommended Personal Protective Equipment [2][3][4][5]
| Body Part | Equipment | Specification |
| Eyes/Face | Safety goggles with side-shields | Must meet ANSI Z87.1 standards to protect against splashes.[6] |
| Hands | Protective gloves | Chemotherapy gloves tested to ASTM D6978 standard are recommended.[5] Must be disposable, powder-free, and latex-free.[3] |
| Body | Impervious clothing/Long-sleeved gown | A long-sleeved, seamless gown that closes in the back is required.[3][5] |
| Respiratory | Suitable respirator | Required if not handling in a containment primary engineering control (C-PEC) or if there is a risk of dust/aerosol formation.[2][5] |
| Head/Hair | Head and hair covers | To protect against hazardous residue.[3] |
| Feet | Shoe covers | Disposable, skid-resistant shoe covers should be worn.[3] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Safe Handling Protocol: [2][7]
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[2]
-
Avoid Contact: Avoid inhalation, and contact with eyes and skin.[2]
-
Prevent Formation of Dust/Aerosols: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[2]
-
Ignition Sources: Keep away from sources of ignition.
| Form | Storage Temperature | Duration |
| Neat (Powder) | +4°C | As specified by the manufacturer. |
| In Solvent | -20°C or -80°C | Up to 1 month at -20°C, and up to 6 months at -80°C. |
Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight.[2]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with institutional, local, state, and federal regulations.
General Disposal Guidelines:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant.[2] Do not allow the product to reach ground water, water courses, or sewage systems.
-
Empty Containers: Remove all personal information from the prescription label of empty medicine bottles or packaging before recycling or discarding them.[10]
-
Waste Mixture: For disposal of small quantities, it is recommended to mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then throw it in the trash.[10]
-
Hazardous Waste Management: For larger quantities or in institutional settings, follow the procedures for hazardous waste disposal established by your organization's Environmental Health and Safety Office (EHSO).[11] This may involve collection in labeled, compatible containers for pickup by EHSO personnel or a licensed waste vendor.[11]
Emergency Procedures
First Aid Measures: [2]
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Promptly seek medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Relocate to fresh air immediately.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2]
Spill and Leak Procedures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Ensure adequate ventilation. Pick up spilled material and transfer it to properly labeled containers for disposal.
-
Personal Precautions: Use personal protective equipment as required and evacuate personnel to safe areas. Avoid contact with skin, eyes, or clothing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tizoxanide|173903-47-4|MSDS [dcchemicals.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. osha.gov [osha.gov]
- 7. lgcstandards.com [lgcstandards.com]
- 8. This compound | CAS 1246817-56-0 | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
